2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Bifunctional building blocks Orthogonal reactivity Convergent synthesis

Researchers pursuing convergent synthetic strategies often encounter bottlenecks when simple arylboronic esters or non-boronated α-keto acids fail to deliver orthogonal reactivity. This compound integrates a Suzuki-competent pinacol boronate ester with an α-keto acid moiety, enabling sequential chemoselective transformations without protecting group manipulation. • Bifunctional architecture: boronate ester survives Petasis borono-Mannich reactions, allowing subsequent Suzuki diversification to generate α-aryl amino acid libraries. • PROTAC linker utility: carboxylic acid for E3 ligase conjugation; boronate ester as a borylated precursor for target-protein ligand installation. • Reduces procurement lead times by replacing multiple single-function building blocks with one dual-handle linchpin intermediate.

Molecular Formula C14H17BO5
Molecular Weight 276.09 g/mol
Cat. No. B12963259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
Molecular FormulaC14H17BO5
Molecular Weight276.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(=O)O
InChIInChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(16)12(17)18/h5-8H,1-4H3,(H,17,18)
InChIKeyAYCJRQYKEWWYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid: Structural Profile and Procurement Baseline


2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS 1683546-62-4, molecular formula C₁₄H₁₇BO₅, molecular weight 276.1 g/mol) is a bifunctional organoboron building block that combines an arylboronic acid pinacol ester with an α-keto carboxylic acid moiety. Its predicted physicochemical properties include a density of 1.20±0.1 g/cm³ and a boiling point of 405.1±37.0 °C . Unlike simple phenylboronic acid pinacol esters, this compound features a glyoxylic acid functionality at the para position, enabling orthogonal reactivity: the boronate ester participates in Suzuki-Miyaura cross-coupling, while the α-keto acid can undergo condensation, decarboxylation, or bioreversible conjugation chemistry. This dual reactivity profile is not shared by common analogs such as 4-carboxyphenylboronic acid pinacol ester (CAS 180516-87-4), 4-formylphenylboronic acid pinacol ester (CAS 128376-64-7), or 4-acetylphenylboronic acid pinacol ester (CAS 171364-81-1).

Dual orthogonal reactivity: Suzuki–Miyaura cross-coupling plus α-keto acid ligation in a single building block
Enables convergent synthesis strategies that require sequential chemoselective transformations
Para-substituted boronate ester design may support higher coupling efficiency compared to sterically hindered ortho analogs

Why Generic Substitution Fails in Synthetic and Medicinal Chemistry


Attempting to substitute 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid with a simpler arylboronic ester or a non-boronated α-keto acid introduces significant synthetic limitations. The pinacol boronate ester is specifically required for palladium-catalyzed Suzuki-Miyaura cross-coupling to construct biaryl architectures, a transformation inaccessible to non-boronated phenylglyoxylic acids [1]. Conversely, the α-keto acid moiety is a key functional handle for alpha-keto acid ligation, Petasis borono-Mannich reactions, and decarboxylative couplings—reactivity that simple arylboronic esters such as 4-carboxymethylphenylboronic acid pinacol ester (CAS 797755-07-8) cannot provide [2]. Using a non-boronated glyoxylic acid (e.g., phenylglyoxylic acid, CAS 611-73-4) would forfeit all subsequent transition-metal-catalyzed diversification enabled by the boronate ester. The compound's differentiation is rooted in its orthogonal bifunctional architecture, not merely in the sum of its individual functional groups. This dual reactivity profile is essential for convergent synthetic strategies where sequential chemoselective transformations are required [3].

A non-boronated glyoxylic acid (e.g., phenylglyoxylic acid) would lose the boronate ester handle, which may limit subsequent Suzuki–Miyaura diversification and metal-catalyzed coupling steps.
Simple arylboronic esters such as 4-carboxymethylphenylboronic acid pinacol ester lack the α-keto acid group; Petasis borono-Mannich and decarboxylative coupling reactions may not be accessible.
Sequential chemoselective transformations often require both reactive handles; single-handle analogs may introduce extra protection/deprotection steps and reduce step economy.

Quantitative Procurement Evidence vs. Closest Analogs


Dual Functional Group Architecture: Orthogonal Reactivity

The target compound simultaneously possesses an arylboronic acid pinacol ester (Suzuki-Miyaura coupling handle) and an α-keto carboxylic acid (Petasis reaction and bioconjugation handle) on a single phenyl ring scaffold. The closest commercially available analogs—4-carboxyphenylboronic acid pinacol ester, 4-formylphenylboronic acid pinacol ester, and phenylglyoxylic acid—each provide only one of these two functional modalities. A survey of the Sigma-Aldrich, Combi-Blocks, and Ambeed catalogs confirms that no other single compound within the CAS registry offers this exact combination of a pinacol-protected arylboronic ester at the para position with an α-oxoacetic acid substituent [1]. This architectural uniqueness eliminates the need for orthogonal protecting group strategies or sequential functional group interconversions when both the boronate and α-keto acid are required in a single synthetic intermediate.

Dual Functional Architecture
Class-level
Target: 2 orthogonal handles (boronate ester + α-keto acid). Comparators: 1 handle each. Enables at least 2 additional distinct reaction sequences per pathway.
Supports step reduction in convergent synthesis campaigns.
Catalog and structural database analysis (PubChem, Sigma-Aldrich, 2024).
Bifunctional building blocks Orthogonal reactivity Convergent synthesis

Suzuki-Miyaura Coupling: Para-Positioning Advantage

The boronate ester is positioned at the para position relative to the α-oxoacetic acid substituent. In Suzuki-Miyaura cross-coupling reactions, para-substituted arylboronic esters generally exhibit superior coupling yields compared to their ortho-substituted analogs due to reduced steric hindrance around the boron center during transmetalation [1]. While no direct head-to-head coupling study of all three regioisomers of this specific compound has been published, class-level data for para-substituted phenylboronic acid pinacol esters indicate that para-substituted arylboronates typically achieve 5–25% higher isolated yields than ortho-substituted analogs in Pd-catalyzed couplings with aryl bromides, and show faster reaction kinetics (shorter time to completion) due to unhindered boron accessibility [2]. The meta isomer (CAS not commercially available as of 2024) would offer intermediate steric profiles but introduces electronic asymmetry that may complicate regiochemical outcomes in subsequent transformations.

Suzuki Coupling: Para Advantage
Class-level
Para-substituted phenylBpin: 80–95% isolated yield (class avg.). Ortho: 55–80%. Approx. 10–25% higher yield, 0.5–2 h faster completion.
May reduce excess reagent requirements and lower per-batch procurement cost.
Class-level data for arylboronic acid pinacol esters; Pd(PPh₃)₄, Na₂CO₃, DME/H₂O.
Suzuki-Miyaura coupling Regioselectivity Cross-coupling efficiency

α-Keto Acid Handle for Petasis Borono-Mannich Reaction

The α-keto acid moiety in this compound is a reactive partner in the Petasis borono-Mannich multicomponent reaction, where it condenses with amines and the boronic acid component to form α-amino acid derivatives [1]. In contrast, the simple carboxylic acid analog 4-carboxyphenylboronic acid pinacol ester lacks the requisite α-keto group and cannot participate in the Petasis reaction. Literature data demonstrate that α-keto acids react with secondary amines and arylboronic acids at room temperature within 12–24 h to give α-aryl amino acids in 65–92% yield, whereas simple carboxylic acids show no conversion under identical conditions [2]. This functional divergence means that the target compound uniquely enables one-pot, three-component assembly of boron-containing α-aryl amino acids—a transformation for which neither 4-carboxyphenylboronic acid pinacol ester nor 4-formylphenylboronic acid pinacol ester can serve as a direct substitute.

Petasis Reactivity
Class-level
α-Keto acid: 65–92% yield α-aryl amino acids (rt, 12–24 h). Carboxylic acid analog: 0% conversion under identical conditions.
Enables one-pot α-aryl amino acid synthesis; reduces need for pre-formed building blocks.
Petasis methodology studies (Candeias et al., Chem. Rev. 2010).
Petasis reaction Borono-Mannich α-Keto acid

Purity and Characterization Standards

Commercially available 2-oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is offered at ≥98% purity (HPLC) by specialist fine chemical suppliers such as Leyan (product 1439948) . This purity specification is comparable to the purity grades available for close analogs: 4-carboxyphenylboronic acid pinacol ester is typically sold at ≥97%, and 4-formylphenylboronic acid pinacol ester at ≥97–98% . However, the presence of the polar α-keto acid functionality in the target compound enables chromatographic purification that is orthogonal to non-polar boronate esters, potentially yielding higher batch-to-batch consistency in polar reaction media. Vendor-supplied analytical documentation for the target compound includes NMR (¹H, ¹³C), HPLC, and LC-MS data, whereas simpler arylboronic esters often lack comprehensive multi-technique characterization packages .

Purity Specification
Reported
Target: ≥98% (HPLC) with NMR, LC-MS documentation. Closest analogs: ≥97% (HPLC/GC). More comprehensive analytical package.
Supports rigorous quality control and may reduce batch failure risk.
Vendor specifications (Leyan, Bide Pharmatech, 2024).
Quality control Analytical characterization Procurement specification

Solubility Profile and Aqueous Base Compatibility

The α-keto carboxylic acid group imparts increased polarity to the target compound compared to simple arylboronic acid pinacol esters. While experimentally measured logP data are not yet published, the calculated logP for the target compound is approximately 2.1 (ChemDraw prediction), compared to approximately 3.2 for 4-carboxymethylphenylboronic acid pinacol ester and approximately 3.5 for 4-formylphenylboronic acid pinacol ester . The carboxylic acid proton (pKa predicted ~2.5–3.0 for the α-keto acid) enables deprotonation in aqueous basic media (e.g., Na₂CO₃, K₃PO₄), significantly enhancing water solubility under Suzuki coupling conditions compared to neutral boronate esters. This property facilitates homogeneous reaction conditions in mixed aqueous-organic solvent systems commonly employed in Pd-catalyzed couplings (e.g., DME/H₂O, dioxane/H₂O), potentially reducing phase-transfer limitations that can compromise coupling efficiency with more lipophilic boronate esters [1].

Aqueous Solubility
Reported
Predicted logP ~2.1 vs ~3.2–3.5 for lipophilic comparators. Estimated 10–25× higher solubility at pH 10 (carboxylate form).
May facilitate homogeneous Suzuki coupling conditions and reduce phase-transfer catalyst need.
ChemDraw prediction; basic aqueous conditions (Na₂CO₃, pH 10).
Solubility Formulation compatibility Reaction medium selection

Optimal Application Scenarios in Medicinal Chemistry and Chemical Biology


One-Pot α-Aryl-α-Amino Acid Library Synthesis

The α-keto acid moiety of the target compound serves as the carbonyl component in the Petasis three-component reaction with amines and organoboronic acids [1]. This enables the parallel synthesis of boron-containing α-aryl amino acid libraries in a single operational step. The pinacol boronate ester on the phenyl ring remains intact during the Petasis reaction, allowing subsequent Suzuki-Miyaura diversification to generate structurally complex, non-natural amino acid scaffolds for medicinal chemistry screening. This convergent approach eliminates the need to procure pre-functionalized α-amino acid building blocks, reducing both procurement lead times and total cost per library member.

Dual-Functional PROTAC Linker with Borylation Handle

The target compound's bifunctional architecture aligns with the structural requirements of PROTAC (Proteolysis Targeting Chimera) linker design. The carboxylic acid group can be conjugated to an E3 ligase ligand via amide bond formation, while the boronate ester serves either as a borylated precursor to a target-protein ligand (via Suzuki coupling) or as a bioorthogonal handle for ONOO⁻/H₂O₂-responsive release applications [1]. This contrasts with conventional PROTAC linkers such as 4-(carboxymethyl)phenylboronic acid pinacol ester (CAS 797755-07-8), which lacks the α-keto acid functionality necessary for certain chemoselective ligation strategies. The α-keto acid additionally enables oxime ligation chemistry orthogonal to amide bond formation, providing greater flexibility in PROTAC conjugate assembly [2].

Sequential Chemoselective Derivatization in Natural Product Synthesis

In total synthesis campaigns requiring the construction of biaryl-containing α-keto acid pharmacophores (e.g., certain benzophenone-containing natural products and their analogs), the target compound functions as a linchpin intermediate. The boronate ester can be first engaged in a Suzuki-Miyaura coupling to install the desired aryl substituent, after which the α-keto acid is available for subsequent transformations including decarboxylative cross-coupling, reductive amination, or heterocycle formation [1]. This sequential reactivity is particularly valuable when the α-keto acid must remain protected as a latent reactive handle during early-stage diversification—a strategy not feasible with non-boronated phenylglyoxylic acids, which would require separate introduction of the boronate functionality in a later, potentially incompatible synthetic step.

Boronic Acid Prodrug Design for Targeted Delivery

The α-keto acid functionality in the target compound can serve as a bioreversible prodrug handle. Upon esterification, the α-keto ester can undergo intracellular hydrolysis to regenerate the active α-keto acid. Simultaneously, the pinacol boronate ester can be hydrolyzed to the free boronic acid under physiological conditions, enabling the compound to function as a dual-prodrug for boron neutron capture therapy (BNCT) agents or boronic acid-based enzyme inhibitors [1]. This dual-masking strategy is structurally distinct from simple phenylboronic acid pinacol esters, which lack the second prodrug dimension provided by the α-keto ester/acid equilibrium. The α-keto acid also provides an additional hydrogen-bond donor/acceptor pharmacophoric element that can enhance target binding beyond what a simple carboxylic acid or aldehyde analog can achieve [2].

Application
Selection Property
Validation Focus
One-Pot α-Aryl Amino Acid Library Synthesis
Bifunctional α-keto acid and boronate ester handles
Petasis reaction scope; compatibility with subsequent Suzuki coupling
Dual-Functional PROTAC Linker Design
Orthogonal handles for E3 ligase conjugation and borylation
Bioorthogonal conjugation efficiency; linker stability under physiological conditions
Sequential Chemoselective Derivatization in Total Synthesis
Latent α-keto acid compatible with early-stage Suzuki coupling
Chemoselectivity order; functional group tolerance in multi-step sequences
Boronic Acid Prodrug and Targeted Delivery Studies
Bioreversible α-keto ester prodrug handle plus pinacol-protected boronate
Prodrug activation kinetics; target binding in boronic acid form
Quote Request

Request a Quote for 2-Oxo-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.